molecular formula C₂₇H₃₃NO₆ B1140476 (-)-Galanthaminyl (-)-Camphanate CAS No. 1025881-27-9

(-)-Galanthaminyl (-)-Camphanate

Cat. No. B1140476
M. Wt: 467.55
InChI Key:
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Description

Synthesis Analysis

The synthesis of galanthamine and its derivatives, including (-)-Galanthaminyl (-)-Camphanate, has been explored through various approaches. A notable method for synthesizing (+/-)-galanthamine involves a novel approach starting from commercially available materials, utilizing a succession of semipinacol rearrangement/desilyation/cyclization and Saegusa-Ito oxidation (Hu et al., 2006). Additionally, the synthesis of galanthamine from isovanillin and tyramine, followed by separation into its diastereoisomeric camphanate esters, offers an efficient route to obtaining natural (-)-galanthamine (Szewczyk et al., 1995).

Molecular Structure Analysis

The structural characterization of camphanates, closely related to the study of (-)-Galanthaminyl (-)-Camphanate, has been conducted. For example, the X-ray crystal structures of camphanates derived from diastereoisomers of 4-phenyl-3-bromo-2-butanol have been determined, highlighting the stereochemical configurations relevant to the synthesis of galanthamine derivatives (Carpy et al., 1995).

Chemical Reactions and Properties

The chemical properties of galanthamine involve its ability to act as an acetylcholinesterase inhibitor. The synthesis and biological exploration of galanthamine-like molecules aim to discover compounds with biological activities beyond those of the natural product, indicating the chemical versatility and potential for diverse reactions and properties of galanthamine derivatives (Pelish et al., 2001).

Physical Properties Analysis

Although specific studies directly analyzing the physical properties of (-)-Galanthaminyl (-)-Camphanate were not identified, the physical properties of galanthamine and its derivatives generally include their crystalline form and optical activity. These properties are crucial for the separation and identification processes in synthesis studies.

Chemical Properties Analysis

The chemical properties of galanthamine, serving as the base molecule for (-)-Galanthaminyl (-)-Camphanate, include its notable acetylcholinesterase inhibitory activity. This biological activity stems from its chemical structure, enabling it to interact with the enzyme's active site. The exploration of galanthamine's analogs and derivatives, including camphanate esters, focuses on enhancing or discovering new biological activities beyond acetylcholinesterase inhibition, reflecting the compound's complex chemical behavior (Harvey, 1995).

Scientific Research Applications

  • (-)-Galanthamine, a compound related to (-)-Galanthaminyl (-)-Camphanate, has been evaluated for its potential as a treatment for Alzheimer's disease, given its role as an acetylcholinesterase inhibitor. A study reported a synthesis method for (-)-galanthamine, which could be crucial for its pharmaceutical applications (Szewczyk et al., 1995).

  • Research on the isolation of xanthones from Gentiana campestris, which exhibited significant inhibition of acetylcholinesterase activity, identified compounds with similar effects to galanthamine. This finding highlights the importance of galanthamine and its derivatives in Alzheimer's disease research (Urbain et al., 2004).

  • Galanthamine, obtained from Amaryllidaceae plants, is a key compound in Alzheimer's disease treatment. A study developed and validated a GC-MS method for rapid determination of galanthamine in various plant sources, which is important for quality control in pharmaceutical applications (Berkov et al., 2011).

  • A study investigating the effects of galanthamine on cell toxicity and DNA strand breaks induced by beta-amyloid peptide found that galanthamine significantly reduced cytotoxicity and genotoxicity. This provides insight into its neuroprotective properties in the context of Alzheimer's disease (Castillo et al., 2016).

  • The selective inhibition of human acetylcholinesterase by galanthamine was demonstrated in vitro and in vivo, confirming its potential as a treatment for Alzheimer's disease. The study emphasized its selectivity for acetylcholinesterase over butyrylcholinesterase (Thomsen & Kewitz, 1990).

  • An overview of galanthamine's development as a drug against Alzheimer's disease was presented, tracing its history from observational studies to its use in modern medicine. This highlights the ethnopharmacological and clinical significance of galanthamine (Heinrich & Teoh, 2004).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. This could include toxicity, flammability, environmental impact, and more.


Future Directions

This involves identifying areas where further research could be beneficial. This could be new potential applications, improvements to synthesis methods, or deeper investigations into the compound’s properties.


For a specific compound like “(-)-Galanthaminyl (-)-Camphanate”, you would need to look up these details in scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, databases like PubMed for biomedical literature, or the American Chemical Society publications for chemical literature, can be good places to start. Please note that reading and understanding scientific literature requires a background in the field, and if you’re new to the field, you might find review articles (which summarize and interpret the current state of research on a topic) more accessible and helpful.


properties

IUPAC Name

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO6/c1-24(2)25(3)10-11-27(24,34-22(25)29)23(30)32-17-8-9-26-12-13-28(4)15-16-6-7-18(31-5)21(20(16)26)33-19(26)14-17/h6-9,17,19H,10-15H2,1-5H3/t17-,19-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOVZHCREOELKA-WDMQBYORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC3CC4C5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)O[C@@H]3C[C@H]4[C@@]5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Galanthaminyl (-)-Camphanate

Citations

For This Compound
2
Citations
J Szewczyk, JW Wilson, AH Lewin… - Journal of heterocyclic …, 1995 - Wiley Online Library
… tion of galanthaminyl camphanate (Scheme 2). Thus, treatment of (±)-galanthamine with (LV)-(-)-camphanic chloride gave a mixture of diastereomeric galanthaminyl camphanate esters …
Number of citations: 53 onlinelibrary.wiley.com
O Hoshino - The alkaloids, 1998 - books.google.com
The Amaryllidaceae alkaloids have been isolated from the plants of almost all of the genera of the family Amaryllidaceae and are members of the large group of isoquinoline alkaloids. …
Number of citations: 208 books.google.com

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